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molecular formula C8H5N3O4 B3023390 6-Nitro-1H-indazole-3-carboxylic acid CAS No. 857801-97-9

6-Nitro-1H-indazole-3-carboxylic acid

Cat. No. B3023390
M. Wt: 207.14 g/mol
InChI Key: AZQFFHKDZNETBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08232312B2

Procedure details

830 mg of 6-nitro-1H-indazole-3-carboxylic acid are dissolved in 16 ml dimethylformamide, combined with 1.66 g potassium carbonate and 823 μl methyl iodide and stirred for 4 hours at 50° C. After cooling to ambient temperature the mixture is divided between water and ethyl acetate. The aqueous phase is extracted twice with ethyl acetate and the combined organic phases are washed with saturated sodium chloride solution. After drying with magnesium sulphate the solvents are eliminated in vacuo. The residue is dissolved in hot dimethylformamide and after cooling to ambient temperature the precipitated solid is suction filtered and washed with diethyl ether. 670 mg of a mixture of methyl 1-methyl-6-nitro-1H-indazole-3-carboxylate and methyl 2-methyl-6-nitro-2H-indazole-3-carboxylate is obtained, which is further reacted directly in Example LIII.
Quantity
830 mg
Type
reactant
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step One
Quantity
1.66 g
Type
reactant
Reaction Step Two
Quantity
823 μL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:12]=[C:11]2[C:7](C(C(O)=O)=N[NH:10]2)=[CH:6][CH:5]=1)([O-:3])=[O:2].[C:16](=[O:19])([O-])[O-:17].[K+].[K+].[CH3:22]I.O.[CH3:25][N:26]([CH3:29])C=O>C(OCC)(=O)C>[CH3:25][N:26]1[C:29]([C:16]([O:17][CH3:22])=[O:19])=[C:7]2[C:11]([CH:12]=[C:4]([N+:1]([O-:3])=[O:2])[CH:5]=[CH:6]2)=[N:10]1 |f:1.2.3|

Inputs

Step One
Name
Quantity
830 mg
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C2C(=NNC2=C1)C(=O)O
Name
Quantity
16 mL
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
Quantity
1.66 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
823 μL
Type
reactant
Smiles
CI
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
stirred for 4 hours at 50° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to ambient temperature the mixture
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase is extracted twice with ethyl acetate
WASH
Type
WASH
Details
the combined organic phases are washed with saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying with magnesium sulphate the solvents
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in hot dimethylformamide
TEMPERATURE
Type
TEMPERATURE
Details
after cooling to ambient temperature the precipitated solid
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with diethyl ether

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
CN1N=C2C=C(C=CC2=C1C(=O)OC)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 670 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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